molecular formula C13H15IO4 B8004479 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate

Cat. No.: B8004479
M. Wt: 362.16 g/mol
InChI Key: QKHLLZXKZMDOHG-UHFFFAOYSA-N
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Description

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate is an organic compound with the molecular formula C₁₃H₁₅IO₄ and a molecular weight of 362.16 g/mol . . This compound is characterized by the presence of iodine and acetate groups attached to a trimethylbenzene ring, making it a versatile reagent in organic synthesis.

Chemical Reactions Analysis

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Iodo-2,4,6-trimethyl-1,3-phenylene diacetate involves its ability to act as an electrophile due to the presence of the iodine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

IUPAC Name

(3-acetyloxy-5-iodo-2,4,6-trimethylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO4/c1-6-11(14)7(2)13(18-10(5)16)8(3)12(6)17-9(4)15/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHLLZXKZMDOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC(=O)C)C)I)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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